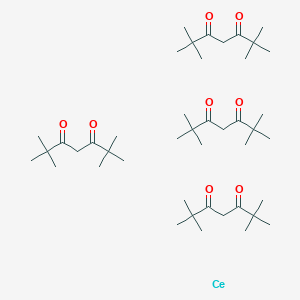![molecular formula C32H61N3O5 B102124 Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate CAS No. 16859-09-9](/img/structure/B102124.png)
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate is a chemical compound that is commonly used in scientific research. It is also known as MDPV and belongs to the class of cathinones. This compound has gained popularity due to its ability to stimulate the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels.
作用机制
The mechanism of action of MDPV involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to the stimulation of the central nervous system. MDPV also binds to the dopamine transporter, leading to an increase in dopamine release.
生化和生理效应
The biochemical and physiological effects of MDPV include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric effects of the drug. MDPV has also been shown to cause vasoconstriction, which can lead to cardiovascular problems.
实验室实验的优点和局限性
MDPV has several advantages for lab experiments, including its ability to stimulate the central nervous system and its similarity to other drugs such as cocaine and amphetamines. However, MDPV also has several limitations, including its potential for abuse and addiction, and its potential for causing cardiovascular problems.
未来方向
There are several future directions for the study of MDPV. One area of research could focus on the development of treatments for addiction to cathinones such as MDPV. Another area of research could focus on the development of new drugs that target the dopamine transporter, which could have potential therapeutic applications in the treatment of drug addiction. Additionally, more research could be done to investigate the long-term effects of MDPV on the brain and behavior.
合成方法
The synthesis of MDPV involves several steps, including the condensation of 4-methylpentanoic acid with decanoyl chloride to form 4-methylpentanoyl decanoate. This intermediate is then reacted with N-Boc-2,5-diaminopentanoic acid to form the desired compound, MDPV. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
MDPV has gained popularity in scientific research due to its ability to stimulate the central nervous system. It has been used in studies to investigate the effects of cathinones on the brain and behavior. MDPV has also been used in studies to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines. Additionally, MDPV has been used in studies to investigate the role of the dopamine transporter in drug addiction.
属性
CAS 编号 |
16859-09-9 |
|---|---|
产品名称 |
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
分子式 |
C32H61N3O5 |
分子量 |
567.8 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C32H61N3O5/c1-6-8-10-12-14-16-18-22-29(36)33-24-20-21-27(31(38)35-28(25-26(3)4)32(39)40-5)34-30(37)23-19-17-15-13-11-9-7-2/h26-28H,6-25H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)/t27-,28-/m0/s1 |
InChI 键 |
ONZANXVZTBOIBK-NSOVKSMOSA-N |
手性 SMILES |
CCCCCCCCCC(=O)NCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
规范 SMILES |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
同义词 |
N2,N5-Didecanoyl-L-Orn-L-Leu-OMe |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



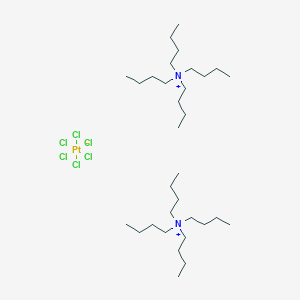
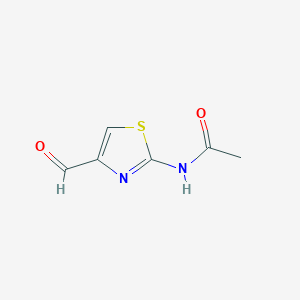
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
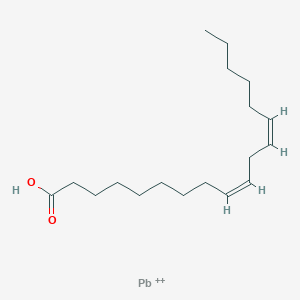
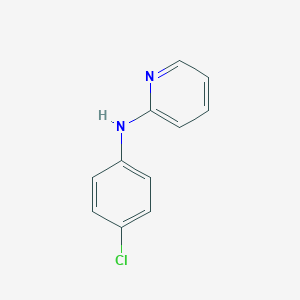
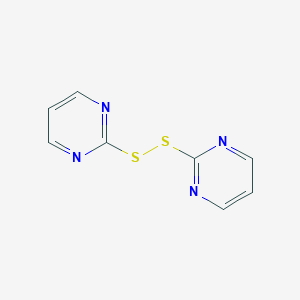
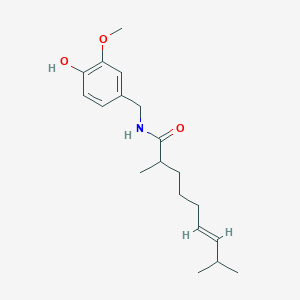
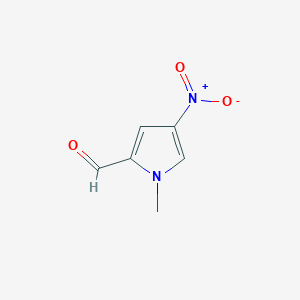
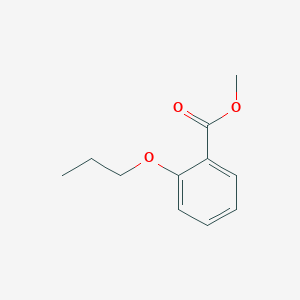
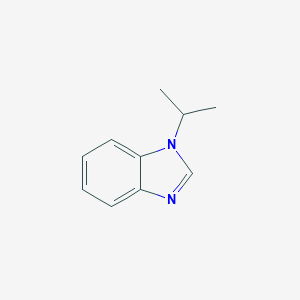
![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)


